
N-(2-氨基乙基)环戊胺
描述
N-(2-Aminoethyl)cyclopentanamine, also known as 2-(Aminomethyl)cyclopentanamine , is a chemical compound with the molecular weight of 114.19 . It is a colorless to yellow liquid and is used in laboratory chemicals .
Physical and Chemical Properties Analysis
N-(2-Aminoethyl)cyclopentanamine is a colorless to yellow liquid . It is stored at a temperature of +4C .科学研究应用
神经毒性和神经保护
高效氯氰菊酯诱导的神经毒性
对农药高效氯氰菊酯的研究提供了对神经毒性机制的见解,这些见解可能与 N-(2-氨基乙基)环戊胺有关。高效氯氰菊酯穿过血脑屏障,在神经元细胞中诱导氧化应激和 DNA 损伤,影响神经递质水平,并可能导致神经退行性疾病。这些研究表明,重点应放在环境和职业健康背景下的神经毒性预防和缓解上 (Singh et al., 2012)。
药物递送系统
环糊精在药物递送中的作用
环糊精及其衍生物在增强药物化合物的溶解性、稳定性和生物利用度方面发挥着至关重要的作用。它们与各种分子形成包合物的能力可用于改善 N-(2-氨基乙基)环戊胺等化合物的递送,使其在治疗应用中更有效 (Challa et al., 2005)。
神经递质系统的调节
N-乙酰半胱氨酸 (NAC) 在精神病学中的作用
对 NAC(一种乙酰化氨基酸)的研究揭示了其通过调节神经递质通路治疗精神疾病的潜力,这为 N-(2-氨基乙基)环戊胺的研究提供了类似的思路。NAC 的机制包括调节谷氨酸能、神经营养性和炎症通路,为探索 N-(2-氨基乙基)环戊胺如何影响类似通路以治疗精神疾病提供了模板 (Dean et al., 2011)。
抗癌潜力
环磷酰胺在癌症治疗中的作用
烷化剂环磷酰胺在癌症治疗中的应用为研究 N-(2-氨基乙基)环戊胺的潜在抗癌作用提供了一个模型。通过了解环磷酰胺发挥细胞毒性和免疫抑制作用的机制,研究人员可以探索 N-(2-氨基乙基)环戊胺是否具有类似或互补的抗癌特性 (Ahmed & Hombal, 1984)。
属性
IUPAC Name |
N'-cyclopentylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGOLOVCXMHOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
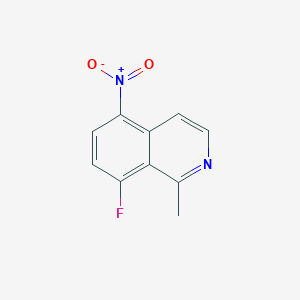
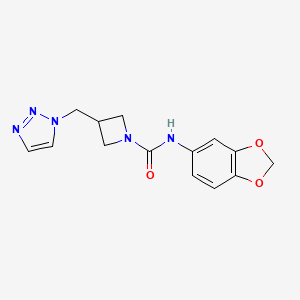
![N-[2,2-Bis(furan-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2889774.png)
![2-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,4-diazepan-1-yl)-N,N-dimethylacetamide](/img/structure/B2889775.png)
![N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2889777.png)
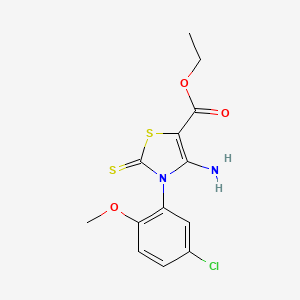

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2889780.png)
![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

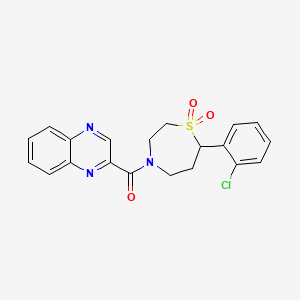
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)
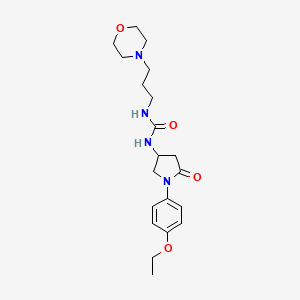
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)
